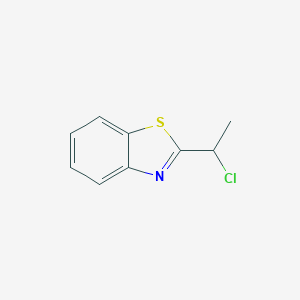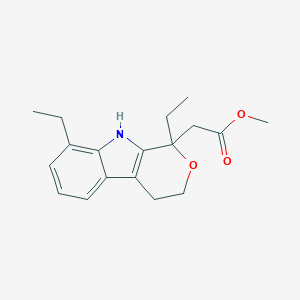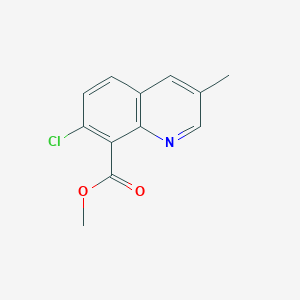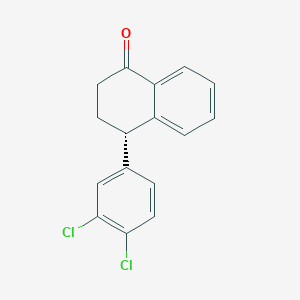
4'-Hydroxytamoxifen
Descripción general
Descripción
It is an active metabolite of tamoxifen and is under investigation for various estrogen-dependent conditions, including cyclic breast pain and gynecomastia . This compound is known for its potent estrogen agonist and antagonist activities, making it a valuable tool in both clinical and research settings .
Aplicaciones Científicas De Investigación
4’-Hydroxytamoxifen has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of selective estrogen receptor modulators.
Biology: Researchers use it to investigate the role of estrogen receptors in various biological processes.
Medicine: It is being explored as a treatment for breast cancer and other estrogen-dependent conditions.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
Target of Action
4’-Hydroxytamoxifen (4-OHT) is an active metabolite of tamoxifen . It primarily targets estrogen receptors (ER) and estrogen-related receptors (ERR) . These receptors play a crucial role in the regulation of gene expression, and their modulation can influence the growth and proliferation of certain types of cells, such as breast cancer cells .
Mode of Action
4-OHT binds to estrogen receptors (ER), inducing a conformational change in the receptor . This results in a blockage or change in the expression of estrogen-dependent genes . It exerts both estrogenic and anti-estrogenic effects depending on the tissue . It also acts as an antagonist of the estrogen-related receptors (ERRs) ERRβ and ERRγ .
Biochemical Pathways
The primary biochemical pathway of 4-OHT involves its interaction with estrogen receptors. It is known that 4-OHT can cause DNA damage and apoptosis in various breast cancer cell lines . The sulfation of 4-OHT to form 4-sulfoxytamoxifen (4-SO4 TAM) in a reaction catalyzed by human sulfotransferase 1A1 (SULT 1A1) is a novel pathway of tamoxifen-induced apoptosis in breast cancer cell lines .
Pharmacokinetics
Tamoxifen, the parent compound of 4-OHT, is extensively metabolized by cytochrome P-450 in humans and rodents . One of the active metabolites, 4-OHT, is formed rapidly after tamoxifen administration and subsequently declines . The biotransformation in humans is primarily attributable to the action of CYP 3A4 and CYP 2D6 .
Result of Action
The binding of 4-OHT to estrogen receptors can block estrogen-stimulated cellular proliferation . This can lead to the induction of apoptosis, or programmed cell death, in cancer cells . In addition, 4-OHT can cause DNA damage, which may contribute to its anti-cancer effects .
Action Environment
The action of 4-OHT can be influenced by various environmental factors. For instance, the drug is under development as a topical gel for the treatment of hyperplasia of the breast . This suggests that the route of administration can influence the drug’s action and efficacy. Furthermore, the metabolic enzymes that convert tamoxifen to 4-OHT can be influenced by genetic factors and other environmental factors such as diet and exposure to other drugs .
Análisis Bioquímico
Biochemical Properties
4’-Hydroxytamoxifen interacts with estrogen receptors (ER) and estrogen-related receptors (ERR), exhibiting both estrogenic and antiestrogenic effects . It binds to these receptors, inducing a conformational change that results in a blockage or change in the expression of estrogen-dependent genes .
Cellular Effects
4’-Hydroxytamoxifen has been shown to have significant effects on various types of cells and cellular processes. For instance, it decreases contraction amplitude, slows relaxation, and decreases Ca2+ transient amplitude in isolated rat cardiac myocytes . It also inhibits cell multiplication in normal human breast cells as well as in breast cancer cell lines in culture .
Molecular Mechanism
The mechanism of action of 4’-Hydroxytamoxifen involves its binding to estrogen receptors (ER), inducing a conformational change in the receptor. This results in a blockage or change in the expression of estrogen-dependent genes . It also acts as an antagonist of the estrogen-related receptors (ERRs) ERRβ and ERRγ .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Hydroxytamoxifen have been observed to change over time. For example, in isolated rat cardiac myocytes, all drugs, including 4’-Hydroxytamoxifen, had a time-dependent effect to abolish cellular contraction .
Dosage Effects in Animal Models
The effects of 4’-Hydroxytamoxifen vary with different dosages in animal models. For instance, effects were primarily observed at 5 and 10 μM 4’-Hydroxytamoxifen, which is relevant for high dose 4’-Hydroxytamoxifen treatment in cancer patients as well as 4’-Hydroxytamoxifen-mediated gene excision in mice .
Metabolic Pathways
4’-Hydroxytamoxifen is a metabolite of tamoxifen, which requires metabolic activation by cytochrome P450 (CYP) enzymes for formation of active metabolites .
Transport and Distribution
It is known that 4’-Hydroxytamoxifen passes through the skin and is concentrated in receptor structures of breast tissue, thus avoiding the hepatic metabolism subsequent to oral administration .
Subcellular Localization
The subcellular localization of 4’-Hydroxytamoxifen is not well characterized. It is known to bind to estrogen receptors, which are typically located in the cell nucleus . This suggests that 4’-Hydroxytamoxifen may be localized to the nucleus when it is active.
Métodos De Preparación
4’-Hydroxytamoxifen can be synthesized through several routes. One common method involves the hydroxylation of tamoxifen. This process typically requires the use of specific catalysts and controlled reaction conditions to ensure the selective formation of the hydroxylated product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
4’-Hydroxytamoxifen undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone-type metabolites.
Reduction: This process can convert the compound into less active forms.
Substitution: Common reagents for these reactions include strong acids or bases, which can facilitate the replacement of functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, glucuronidation of 4’-Hydroxytamoxifen results in the formation of glucuronide conjugates .
Comparación Con Compuestos Similares
4’-Hydroxytamoxifen is unique compared to other selective estrogen receptor modulators due to its potent activity and specific binding properties. Similar compounds include:
Tamoxifen: The parent compound from which 4’-Hydroxytamoxifen is derived.
Raloxifene: Another selective estrogen receptor modulator with different tissue selectivity.
Toremifene: Similar to tamoxifen but with a different side effect profile.
These compounds share some similarities in their mechanisms of action but differ in their specific applications and side effects.
Propiedades
IUPAC Name |
4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-4-25(20-10-14-23(28)15-11-20)26(21-8-6-5-7-9-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODQJNMQWMSYGS-QPLCGJKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873019 | |
| Record name | 4'-Hydroxytamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82413-23-8 | |
| Record name | 4′-Hydroxytamoxifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82413-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Hydroxytamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4'-hydroxytamoxifen interact with its primary target, the estrogen receptor alpha (ERα)?
A1: this compound (4-OHT) binds to the ligand-binding domain of ERα, inducing a conformational change distinct from that induced by estradiol. [] This altered conformation prevents ERα from interacting with coactivator proteins like GRIP1, hindering its transcriptional activity. []
Q2: What are the downstream effects of 4-OHT binding to ERα in breast cancer cells?
A2: By antagonizing ERα, 4-OHT inhibits the expression of estrogen-responsive genes crucial for cell growth and proliferation in ERα-positive breast cancer cells, ultimately leading to growth arrest and apoptosis. [] This antiestrogenic effect is also observed in the regulation of oncogenes like c-myc and cyclin D1. []
Q3: Does 4-OHT interact with other targets besides ERα?
A3: Yes, studies show that 4-OHT can induce the expression of a Na+-dependent uridine transporter in MCF-7 cells, a characteristic associated with cellular differentiation. [] This suggests a potential regulatory role of uridine transport in the transition to the neoplastic state.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula for this compound is C26H29NO2, and its molecular weight is 387.5 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research articles don't focus on detailed spectroscopic data, techniques like mass spectrometry have been used to characterize 4-OHT and its metabolites, especially in studies investigating its metabolic pathways. []
Q6: Are there any specific challenges associated with the stability and formulation of this compound for therapeutic use?
A6: While the provided research doesn't delve into specific material compatibility issues, formulating 4-OHT for transdermal delivery has been explored using ratite oils as carriers. [] These formulations aimed to enhance drug permeation and potentially improve therapeutic efficacy for breast cancer treatment.
Q7: Does this compound possess any catalytic properties?
A7: 4-OHT is not known to possess intrinsic catalytic properties. Its mechanism of action primarily involves competitive binding to ERα, modulating gene transcription rather than directly catalyzing chemical reactions.
Q8: Have computational methods been employed to study this compound and its derivatives?
A8: Yes, molecular mechanics calculations have been used to predict the stability of carbocations formed from alpha-hydroxylated metabolites of 4-OHT and its analogues. [] These studies provide insights into the structure-activity relationships and genotoxic potential of these compounds.
Q9: How do structural modifications of this compound affect its activity and potency?
A9: Studies comparing 4-OHT with its alpha-hydroxylated metabolite and idoxifene, another nonsteroidal antiestrogen, reveal that 4-substitution significantly impacts DNA reactivity. [] The bis-hydroxylated 4-OHT metabolite exhibits higher DNA adduct formation than 4-OHT, whereas alpha-hydroxyidoxifene shows reduced reactivity, highlighting the importance of the 4-position in influencing genotoxic potential.
Q10: What strategies have been explored to improve the stability, solubility, or bioavailability of this compound?
A10: Research has focused on utilizing ratite oils like emu oil as carriers for transdermal delivery of 4-OHT. [] These formulations show promising results in enhancing drug permeation through the skin, potentially offering an alternative administration route with improved bioavailability and reduced systemic side effects.
A10: The provided research articles primarily focus on the molecular mechanisms and therapeutic potential of 4-OHT rather than SHE regulations.
Q11: How is this compound metabolized in the body?
A11: 4-OHT is a major active metabolite of tamoxifen, primarily metabolized by CYP2D6. Studies using isotopic labeling and mass spectrometry have helped characterize the metabolic pathways of tamoxifen, identifying metabolites like alpha-hydroxytamoxifen N-oxide and alpha-hydroxy-N-desmethyltamoxifen. []
Q12: Does the co-administration of other substances affect the pharmacokinetics of this compound?
A12: Yes, studies have shown that curcumin, a natural compound, can significantly increase the bioavailability of tamoxifen, likely by inhibiting CYP3A4-mediated metabolism and P-glycoprotein efflux. [] This co-administration may also affect the formation of 4-OHT.
Q13: What in vitro and in vivo models have been used to evaluate the efficacy of this compound in breast cancer?
A13: Various in vitro models, including ERα-positive breast cancer cell lines like MCF-7 and T47DA18, have been used extensively to study the effects of 4-OHT on cell proliferation, gene expression, and apoptosis. [, , ] Additionally, animal models, particularly rat models, have been utilized to investigate the pharmacokinetics, metabolism, and genotoxicity of 4-OHT and its metabolites. [, ]
Q14: What are the known mechanisms of resistance to this compound in breast cancer?
A14: One of the major challenges in breast cancer treatment is the development of resistance to antiestrogen therapy, including 4-OHT. Studies have shown that clonal variants of MCF-7 cells, even without direct antiestrogen selection, can exhibit varying degrees of sensitivity to 4-OHT, indicating inherent resistance mechanisms. []
Q15: Can resistance to this compound lead to cross-resistance to other antiestrogen therapies?
A15: While the provided research doesn't explicitly address cross-resistance, the development of antiestrogen resistance is a complex process often involving multiple pathways. Resistance to 4-OHT may coincide with resistance to other antiestrogens like fulvestrant. []
A15: The provided research focuses on the molecular mechanisms and therapeutic potential of 4-OHT rather than its detailed toxicology and safety profile.
Q16: What strategies have been explored to enhance the delivery of this compound to specific targets or tissues?
A16: Researchers have investigated the potential of transdermal delivery using ratite oils as carriers for 4-OHT. [] This approach aims to improve drug permeation through the skin, potentially allowing for targeted delivery to breast tissue while minimizing systemic exposure.
Q17: Are there any known biomarkers that can predict the efficacy of this compound treatment or monitor treatment response?
A17: While the provided research doesn't pinpoint specific biomarkers for predicting 4-OHT efficacy, understanding the expression and activity of ERα, as well as the involvement of CYP2D6 in its metabolism, is crucial for tailoring treatment strategies. [, ]
Q18: What analytical techniques have been employed to characterize, quantify, and monitor this compound?
A18: Mass spectrometry, particularly online HPLC-electrospray ionization MS, has been instrumental in identifying and characterizing 4-OHT metabolites, shedding light on its metabolic pathways and potential for forming DNA-reactive species. [] Additionally, radiometric assays using tritiated 4-OHT have been employed to study its permeation through the skin in transdermal delivery studies. []
A18: The provided research articles primarily focus on the biomedical aspects of 4-OHT, with limited information regarding its environmental impact and degradation.
A18: The provided research articles don't specifically address the dissolution and solubility characteristics of 4-OHT.
A18: The provided research articles mainly focus on the scientific findings and don't delve into the details of analytical method validation for 4-OHT quantification or characterization.
A18: The provided research articles primarily focus on the scientific findings and don't provide specific information on quality control and assurance procedures for 4-OHT.
A18: The provided research articles don't cover the immunogenicity or immunological responses associated with 4-OHT.
Q19: Does this compound interact with drug transporters?
A21: Yes, studies suggest that 4-OHT might be a substrate for the P-glycoprotein efflux transporter. [] This interaction could have implications for its absorption and distribution in the body, potentially impacting its bioavailability.
Q20: Can this compound or its parent compound, tamoxifen, influence the activity of drug-metabolizing enzymes?
A22: Yes, both tamoxifen and 4-OHT have been shown to induce cytochrome P450 3A4 (CYP3A4) in human hepatocytes. [] This induction is thought to be mediated by the activation of the pregnane X receptor (PXR).
Q21: Does the interaction of tamoxifen and 4-OHT with drug-metabolizing enzymes have any clinical implications?
A23: Yes, the induction of CYP3A4 by tamoxifen and 4-OHT can significantly impact the clearance of other drugs metabolized by this enzyme, potentially leading to drug interactions and altered therapeutic outcomes. []
A21: The provided research articles mainly focus on the pharmaceutical applications and molecular mechanisms of 4-OHT, with limited information on its biocompatibility and biodegradability.
Q22: Are there any potential alternatives or substitutes for this compound in the treatment of breast cancer?
A22: The provided research articles don't specifically address the recycling and waste management aspects related to 4-OHT.
A22: The provided research highlights the use of various research tools and resources, including cell culture models, animal models, molecular biology techniques (e.g., reporter assays, siRNA knockdown, Western blotting), and analytical techniques like mass spectrometry, to investigate the properties and mechanisms of 4-OHT.
A27: The development and introduction of tamoxifen and subsequently its active metabolite, 4-OHT, marked a significant milestone in the treatment of hormone-responsive breast cancer. [] These compounds have been instrumental in improving survival rates and remain cornerstones of endocrine therapy for this disease.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



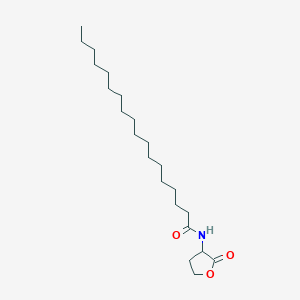
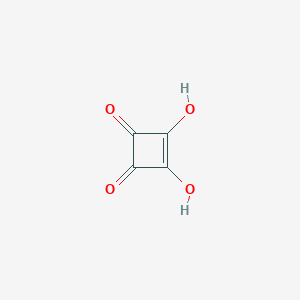
![2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B22374.png)
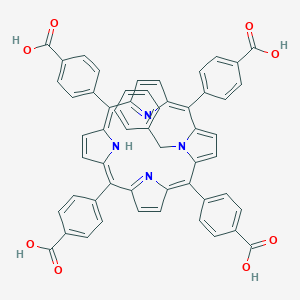
![N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide](/img/structure/B22380.png)
